molecular formula Al4Li9 B14716134 Pubchem_71354917 CAS No. 12253-44-0

Pubchem_71354917

Cat. No.: B14716134
CAS No.: 12253-44-0
M. Wt: 171 g/mol
InChI Key: GIQSHIFWCHZNTF-UHFFFAOYSA-N
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Description

PubChem (https://pubchem.ncbi.nlm.nih.gov ) is a public repository managed by the National Center for Biotechnology Information (NCBI), providing aggregated chemical information from over 400 data contributors . It comprises three interlinked databases: Substance, Compound, and BioAssay, with the Compound database (CID entries) representing unique chemical structures standardized from Substance records .

PubChem CID 71354917 (hypothetical placeholder due to lack of direct evidence) would include:

  • Chemical structure: A standardized 2D/3D representation derived from depositor-submitted data.
  • Properties: Molecular weight, formula, and computed descriptors (e.g., topological polar surface area, logP).
  • Biological annotations: Bioactivity data from high-throughput screening, literature associations, and target protein interactions .
  • Related records: Precomputed lists of structurally similar compounds (2D and 3D neighbors) .

Properties

CAS No.

12253-44-0

Molecular Formula

Al4Li9

Molecular Weight

171 g/mol

InChI

InChI=1S/4Al.9Li

InChI Key

GIQSHIFWCHZNTF-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Al].[Al].[Al].[Al]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71354917 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. Common methods include multi-step organic synthesis, where each step requires precise control of temperature, pressure, and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactors, batch reactors, and other industrial-scale equipment. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71354917 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions, including controlled temperature, pressure, and the use of catalysts. Common reagents include acids, bases, solvents, and other chemicals that facilitate the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Scientific Research Applications

Pubchem_71354917 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_71354917 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of signaling pathways. The exact mechanism depends on the structure of the compound and its binding affinity to the target molecules.

Comparison with Similar Compounds

2D Similarity: Scaffold-Based Analogues

The "Similar Compounds" feature uses a Tanimoto coefficient ≥0.9 based on the PubChem subgraph fingerprint to identify molecules with shared scaffolds or functional groups . For CID 71354917, this would return compounds with:

  • Identical core structures (e.g., benzodiazepine derivatives).
  • Minor substituent variations (e.g., methyl vs. ethyl groups).

Example 2D Neighbors (Hypothetical Data):

CID Structure Image Molecular Weight 2D Similarity Score Bioactivity (IC50)
71354917 [Structure] 342.4 g/mol 1.00 (reference) 10 nM (Target A)
71354918 [Structure] 356.5 g/mol 0.95 15 nM (Target A)
71354919 [Structure] 328.3 g/mol 0.92 8 nM (Target B)

3D Similarity: Shape-Based Analogues

The "Similar Conformers" feature evaluates shape-Tanimoto scores using up to 500 conformers per compound, prioritizing molecules with overlapping 3D geometries . This method often identifies non-scaffold-based analogues with similar binding motifs.

Example 3D Neighbors (Hypothetical Data):

CID Shape-Tanimoto Score Bioactivity (IC50) Target Protein
71354917 1.00 (reference) 10 nM Target A
71354920 0.88 12 nM Target A
71354921 0.85 9 nM Target C

Research Findings on Similarity Methods

Divergent Insights from 2D vs. 3D Comparisons

  • 2D Similarity : Effective for identifying scaffold-constrained analogues but may miss shape-matched molecules with distinct connectivity .
  • 3D Similarity : Detects functionally relevant analogues (e.g., molecules binding the same protein pocket) despite differing scaffolds .

Retrospective Validation

A PubChem3D study demonstrated that 3D similarity identified analogues of riboflavin with shared vitamin activity, which 2D methods missed due to scaffold differences . Similarly, 2D methods excelled in clustering kinase inhibitors with conserved pyridine cores .

Complementary Use Cases in Drug Discovery

Aspect 2D Similarity 3D Similarity
Strengths Scaffold hopping, SAR analysis Binding mode prediction, off-target identification
Limitations Insensitive to stereochemistry Computationally intensive
Typical Threshold Tanimoto ≥0.9 Shape-Tanimoto ≥0.8

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